8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
説明
This compound (CAS: 896298-67-2) is a substituted imidazo[2,1-f]purine-dione derivative with a molecular formula of C₂₄H₂₂ClN₅O₃ and an average mass of 463.922 Da . Its structure features a 4-chlorophenyl group at position 8, a 2-ethoxyethyl chain at position 3, and phenyl and methyl substituents at positions 7 and 1, respectively. Its ChemSpider ID is 11091243, and its monoisotopic mass is 463.141117 Da, reflecting precise isotopic composition .
特性
CAS番号 |
896298-67-2 |
|---|---|
分子式 |
C24H22ClN5O3 |
分子量 |
463.92 |
IUPAC名 |
6-(4-chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H22ClN5O3/c1-3-33-14-13-28-22(31)20-21(27(2)24(28)32)26-23-29(20)15-19(16-7-5-4-6-8-16)30(23)18-11-9-17(25)10-12-18/h4-12,15H,3,13-14H2,1-2H3 |
InChIキー |
WFWVSYGZIYBHEO-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
The compound 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , with a molecular formula of and a molecular weight of 459.5 g/mol, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
The compound's structural features include:
- Chlorophenyl group: Known for enhancing biological activity.
- Ethoxyethyl side chain: May influence solubility and bioavailability.
- Imidazopyrimidine core : Common in various bioactive compounds.
Antimicrobial Activity
Recent studies indicate that derivatives of imidazo[2,1-f]purine compounds exhibit significant antimicrobial properties. In particular, the compound has shown moderate to strong activity against various bacterial strains. For instance:
- Antibacterial Screening : The compound demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, with IC50 values comparable to established antibiotics .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : A crucial target for treating neurodegenerative diseases. Compounds similar to this imidazo[2,1-f]purine have shown promising AChE inhibitory activity, indicating potential in Alzheimer's disease management .
- Urease Inhibition : The compound also exhibits strong urease inhibition, which is beneficial in treating urease-related infections and conditions .
Anticancer Potential
Preliminary data suggest that the compound may possess anticancer properties:
Case Studies
-
Study on Antibacterial Activity :
- A synthesized series of imidazo[2,1-f]purines were tested against multiple bacterial strains. The results indicated that modifications in the chlorophenyl group significantly affected antibacterial potency.
- Example: A derivative with a similar structure showed an IC50 value of 2.14 µM against Bacillus subtilis .
- Enzyme Inhibition Research :
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The presence of the imidazopyrimidine core allows for effective binding to enzyme active sites.
- Cell Membrane Disruption : Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Aryl Substitutions
- 8-(2-Methoxyphenyl)-1-methyl-7-(4-cyanophenyl) derivative (Compound 70): This analogue replaces the 4-chlorophenyl group with a 2-methoxyphenyl moiety at position 8 and introduces a polar cyano group at the 7-phenyl position. The molecular weight is ~443 Da, slightly lower than the target compound due to reduced halogen mass. Its synthesis involves sulfuric acid-mediated cyclization (67% yield) . Key difference: The methoxy and cyano groups may enhance solubility but reduce lipophilicity compared to the chloro-ethoxyethyl substituents in the target compound.
7-(4-Bromophenyl)-8-(4-methylphenyl) derivative (CAS: 361985-93-5) :
Substitution with bromine at position 7 and a methylphenyl group at position 8 increases molecular weight (~490 Da ) and steric bulk. The bromine atom could enhance halogen bonding in receptor interactions .8-(3-Chloro-4-methoxyphenyl) derivative (CAS: C₂₁H₁₆ClN₅O₃) :
This compound features a chloro-methoxy-phenyl group at position 8, reducing molecular weight (421.8 Da ) and altering electronic properties. The methoxy group may improve metabolic stability compared to ethoxyethyl chains .
Derivatives with Alkyl/Ethoxy Chains
8-Butyl-7-(2-trifluoromethylphenyl) derivative (Compound 46) :
A butyl chain at position 8 and a trifluoromethylphenyl group at position 7 introduce strong electron-withdrawing effects. The trifluoromethyl group enhances metabolic resistance but reduces synthetic yield (15%) compared to the target compound’s ethoxyethyl chain .- Synthesized via Huisgen cycloaddition, it demonstrates modularity in substituent design .
Bioactive Derivatives with Receptor/PDE Affinity
- Compound 5 (PDE4B1/PDE10A inhibitor): An octahydroisoquinolinyl-alkyl derivative exhibits dual PDE4B1/PDE10A inhibition (IC₅₀ < 100 nM). Its dimethylimidazo-purine core is similar to the target compound, but the bulky isoquinoline substituent likely enhances enzyme binding . Key insight: The ethoxyethyl chain in the target compound may offer a balance between PDE affinity and pharmacokinetic properties compared to bulkier substituents.
Data Table: Structural and Functional Comparison
Key Research Findings
Substituent Effects on Bioactivity: Chlorophenyl and ethoxyethyl groups (target compound) likely enhance both lipophilicity and binding to hydrophobic kinase pockets, whereas methoxy or cyano groups (e.g., Compound 70) improve solubility but may reduce target engagement . Bulky substituents (e.g., isoquinoline in Compound 5) are critical for PDE inhibition but may limit blood-brain barrier penetration .
Synthetic Accessibility :
- The target compound’s ethoxyethyl chain is synthesized via straightforward alkylation, whereas triazole-linked derivatives (e.g., Compound 65) require copper-catalyzed cycloaddition, complicating scalability .
Unresolved Questions: Limited data exist on the target compound’s explicit kinase/PDE inhibitory activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
